molecular formula C11H13BrN2O3 B1521502 6-Bromo-5-pivalamidonicotinic acid CAS No. 1142192-31-1

6-Bromo-5-pivalamidonicotinic acid

Cat. No. B1521502
CAS RN: 1142192-31-1
M. Wt: 301.14 g/mol
InChI Key: RYFWGNXFVJHQTO-UHFFFAOYSA-N
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Description

6-Bromo-5-pivalamidonicotinic acid is a chemical compound with the molecular formula C11H13BrN2O3 . It has a molecular weight of 301.14 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Physical and Chemical Properties The compound is a solid . Its SMILES string is CC©©C(=O)Nc1cc(cnc1Br)C(O)=O . The InChI is 1S/C11H13BrN2O3/c1-11(2,3)10(17)14-7-4-6(9(15)16)5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16) .

Scientific Research Applications

Potential Therapeutic Agents

Compounds related to 6-Bromo-5-pivalamidonicotinic acid have been studied for their potential as therapeutic agents. For example, 6-substituted-4-(3-bromophenylamino)quinazolines have been prepared as putative irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds exhibit enhanced antitumor activity, indicating their potential in cancer therapy (Tsou et al., 2001).

Interaction with Biological Systems

Research has also focused on understanding how these compounds interact with biological systems. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been studied, identifying various urinary metabolites and suggesting metabolic pathways operative in rats (Kanamori et al., 2002). This research provides insight into how similar brominated compounds might be metabolized in living organisms.

Chemical Properties and Synthesis

The chemical properties and synthesis of compounds related to 6-Bromo-5-pivalamidonicotinic acid have been extensively investigated. The synthesis of 2,4-diamino-5,10-dideaza nonclassical antifolates, where a 6-bromo derivative served as a key intermediate, demonstrates the role of these compounds in medicinal chemistry and drug development (Gangjee et al., 1991).

Molecular Interactions and Mechanisms

Studies on the molecular interactions and mechanisms of related compounds highlight their potential in various scientific and therapeutic contexts. For example, palladium-catalyzed benzene arylation incorporating catalytic pivalic acid demonstrates the utility of these compounds in organic synthesis and catalyst design (Lafrance & Fagnou, 2006).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302: Harmful if swallowed . The safety information suggests that it should be stored in a class 11 - Combustible Solids area .

properties

IUPAC Name

6-bromo-5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-11(2,3)10(17)14-7-4-6(9(15)16)5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFWGNXFVJHQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673935
Record name 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142192-31-1
Record name 3-Pyridinecarboxylic acid, 6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1142192-31-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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